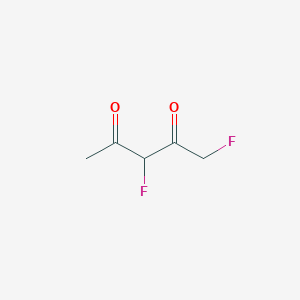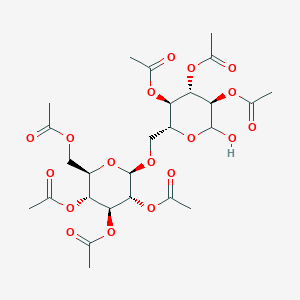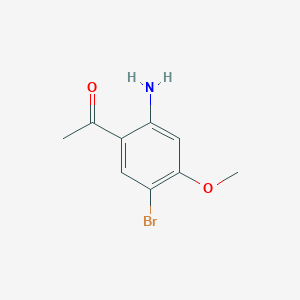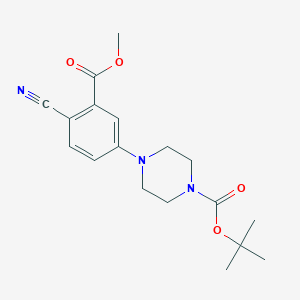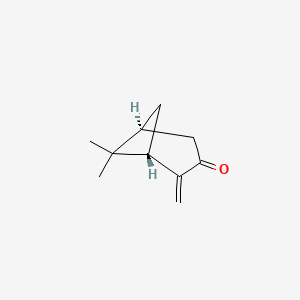
Pinocarvone, trans-(-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[311]heptan-3-one is a bicyclic ketone compound with a unique structure that includes a methylene group and two methyl groups attached to a bicyclo[311]heptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework. This can be achieved through intramolecular aldol condensation or other cyclization methods.
Introduction of Methylene Group: The methylene group is introduced via a Wittig reaction or similar method, where a phosphonium ylide reacts with a carbonyl compound to form the methylene group.
Methylation: The final step involves the methylation of the bicyclic ketone to introduce the two methyl groups. This can be done using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with unique properties.
作用机制
The mechanism of action of (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Bicyclo[3.1.1]heptane derivatives: Compounds with the same bicyclic framework but different substituents.
Uniqueness
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one is unique due to the presence of both a methylene group and two methyl groups on the bicyclic framework, which imparts distinct chemical and physical properties compared to other similar compounds.
属性
CAS 编号 |
19890-00-7 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
(1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8+/m0/s1 |
InChI 键 |
TZDMGBLPGZXHJI-JGVFFNPUSA-N |
手性 SMILES |
CC1([C@H]2C[C@@H]1C(=C)C(=O)C2)C |
规范 SMILES |
CC1(C2CC1C(=C)C(=O)C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)
![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)
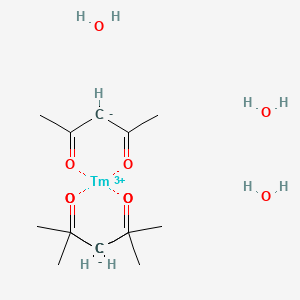
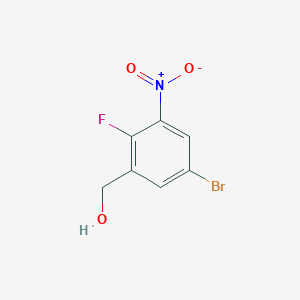

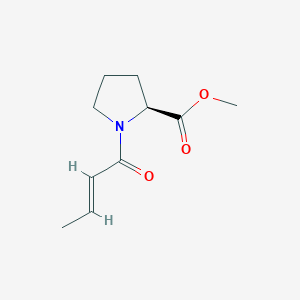

![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)
